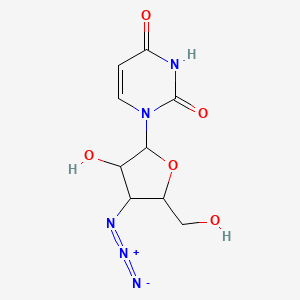
3'-Azido-3'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-3’-deoxyuridine is a nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position, which imparts unique chemical and biological properties. It is primarily known for its potential antiviral and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxyuridine typically involves the azidation of 3’-deoxyuridine. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods
While specific industrial production methods for 3’-Azido-3’-deoxyuridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.
化学反応の分析
Types of Reactions
3’-Azido-3’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing molecules.
Reduction: Commonly employs reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Click Chemistry Products: Formation of 1,2,3-triazoles.
Reduction Products: Formation of 3’-amino-3’-deoxyuridine.
科学的研究の応用
3’-Azido-3’-deoxyuridine has a wide range of applications in scientific research:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of HIV.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cells by interfering with DNA synthesis.
Click Chemistry: Utilized as a reagent in bioorthogonal chemistry for labeling and tracking biomolecules.
Drug Delivery: Investigated for its potential in targeted drug delivery systems, particularly in the form of nanoparticles.
作用機序
The mechanism of action of 3’-Azido-3’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, the azido group causes chain termination, effectively halting DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses . The compound targets the DNA polymerase enzyme, which is crucial for DNA replication .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue with similar antiviral properties.
2’-Azido-2’-deoxycytidine: Known for its antitumor activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic effects against certain cancer cell lines.
Uniqueness
3’-Azido-3’-deoxyuridine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in bioorthogonal chemistry. Additionally, its mechanism of action as a DNA chain terminator sets it apart from other nucleoside analogues .
特性
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














